4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Description
4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.49. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Inhibition
Cytochrome P450 enzymes play a crucial role in drug metabolism. Compounds containing specific functional groups can act as inhibitors to these enzymes, potentially reducing drug-drug interactions. The study by Khojasteh et al. (2011) reviews chemical inhibitors of major human hepatic CYP isoforms, highlighting the importance of structural selectivity in enzyme inhibition (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Gastroprotective Properties
Compounds with specific functional groups have shown gastroprotective effects. Ebrotidine, for example, demonstrates cytoprotective properties not dependent on endogenous prostaglandin generation (Slomiany, Piotrowski, & Slomiany, 1997).
Heterocyclic Chemistry
The synthesis and application of heterocyclic compounds, such as those containing pyrazole rings, are of significant interest in medicinal chemistry. Gomaa and Ali (2020) discuss the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, emphasizing their role as a privileged scaffold in synthesizing heterocycles (Gomaa & Ali, 2020).
Antimicrobial Activity
The presence of thiophene and sulfonamide functionalities can contribute to antimicrobial properties. Marchese et al. (2017) review the antimicrobial activities of p-Cymene, a compound found in over 100 plant species, highlighting the urgent need for new antimicrobial substances (Marchese et al., 2017).
Anticancer Agents
Knoevenagel condensation products, often involving cyano and sulfonamide groups, have been investigated for their anticancer properties. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the significance of such compounds in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).
properties
IUPAC Name |
4-cyano-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-13-18(16-7-10-25-12-16)14(2)22(21-13)9-8-20-26(23,24)17-5-3-15(11-19)4-6-17/h3-7,10,12,20H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBODLGWHPXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C#N)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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